molecular formula C32H21FN2OS B11537774 2-{[2-(Biphenyl-4-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile

2-{[2-(Biphenyl-4-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B11537774
M. Wt: 500.6 g/mol
InChI Key: XXFKLXHFZIIYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes biphenyl, fluorophenyl, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Moiety: The biphenyl unit can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile.

    Formation of the Pyridine Ring: The pyridine ring is constructed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, where the biphenyl, fluorophenyl, and pyridine units are linked together under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H21FN2OS

Molecular Weight

500.6 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C32H21FN2OS/c33-27-17-15-24(16-18-27)28-19-30(25-9-5-2-6-10-25)35-32(29(28)20-34)37-21-31(36)26-13-11-23(12-14-26)22-7-3-1-4-8-22/h1-19H,21H2

InChI Key

XXFKLXHFZIIYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.